

Application of Adipoyl Chloride in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

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Compound of Interest		
Compound Name:	Adipoyl chloride	
Cat. No.:	B033324	Get Quote

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Introduction

Adipoyl chloride, a bifunctional acyl chloride, is a versatile reagent in organic synthesis, primarily recognized for its role in the production of polyamides like Nylon 6,6.[1][2][3] However, its high reactivity with nucleophiles such as amines and alcohols also makes it a valuable tool in pharmaceutical synthesis.[1] Its six-carbon backbone can be utilized to synthesize various pharmaceutical compounds, act as a linker or spacer in complex drug delivery systems, and serve as a cross-linking agent in the formation of biocompatible and biodegradable polymers for controlled drug release.[4][5] This document provides detailed application notes and experimental protocols for the use of adipoyl chloride in pharmaceutical research and development.

Key Applications in Pharmaceutical Synthesis

Adipoyl chloride's utility in the pharmaceutical field can be categorized into three main areas:

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs):
 The reaction of adipoyl chloride with amines or alcohols can lead to the formation of amides and esters, respectively.[5] This reactivity is fundamental in building more complex molecules that may serve as intermediates or possess biological activity themselves. While



direct incorporation into a major commercial API's core structure is not widely documented, its use in synthesizing novel compounds for pharmacological screening is a key application.

- Cross-linking Agent for Drug Delivery Systems: Adipoyl chloride is employed as a cross-linking agent to create hydrogels and other polymeric matrices for controlled drug delivery.[6]
 [7][8] These systems can be designed to release drugs in response to specific physiological conditions.
- Bifunctional Linker in Bioconjugation: The ability of adipoyl chloride to react with two
 different nucleophiles makes it a candidate for creating bifunctional linkers. These linkers are
 crucial in connecting a drug molecule to a targeting moiety, such as in antibody-drug
 conjugates (ADCs), although specific examples in clinically approved ADCs are not
 prominent in the literature.[4][6][9]

Data Presentation: Properties of Adipoyl Chloride

For ease of reference, the key physicochemical properties of **adipoyl chloride** are summarized in the table below.

Property	Value	Reference(s)
Chemical Formula	C ₆ H ₈ Cl ₂ O ₂	[2]
Molecular Weight	183.03 g/mol	[2]
Appearance	Colorless to light yellow clear liquid	[1]
Boiling Point	114 - 116 °C / 10 mmHg	[1]
Density	1.260 g/cm ³	[1][2]
Purity	≥ 98%	[4]
CAS Number	111-50-2	[1][2]

Experimental Protocols



Protocol 1: General Synthesis of N,N'-Disubstituted Adipamides

This protocol describes a general method for the synthesis of N,N'-disubstituted adipamides by reacting **adipoyl chloride** with a primary or secondary amine. This reaction is fundamental for creating molecules with potential pharmacological activity or for synthesizing bifunctional linkers. The reaction follows the principle of the Schotten-Baumann reaction.

Reaction Scheme:

Reaction Conditions

0 °C to Room Temperature

Inert Atmosphere (N2 or Ar)

Anhydrous Solvent (e.g., DCM, THF)

Base (e.g., Triethylamine, DIPEA)



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General reaction for the synthesis of N,N'-disubstituted adipamides.

Materials:

- Adipoyl chloride
- Amine of choice (2.2 equivalents)
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equivalents)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine (2.2 eq.) and TEA or DIPEA (2.5 eq.) in anhydrous DCM.
- Cool the solution to 0 °C in an ice bath.
- In a separate flask, prepare a solution of adipoyl chloride (1.0 eq.) in anhydrous DCM.
- Add the adipoyl chloride solution dropwise to the stirred amine solution at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.



- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- The crude product can be purified by recrystallization or column chromatography on silica gel.

Quantitative Data (Example):

The synthesis of specific adipamides will have varying yields depending on the amine used. For illustrative purposes, a generic yield is provided.

Reactant A (Amine)	Reactant B (Adipoyl Chloride)	Product	Yield (%)	Purity (%)
Benzylamine	Adipoyl Chloride	N ¹ ,N ⁶ - dibenzyladipamid e	>90	>95 (after purification)

Protocol 2: Synthesis of Adipoyl Chloride from Adipic Acid

For research applications where **adipoyl chloride** is not readily available, it can be synthesized from adipic acid.

Reaction Scheme:

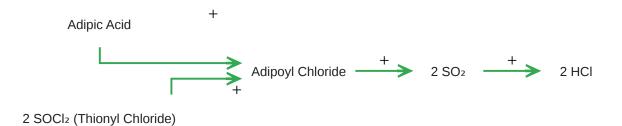


Reaction Conditions

50-55 °C

Toluene (solvent)

DMF (catalyst)



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Synthesis of adipoyl chloride from adipic acid.

Materials:

- Adipic acid
- Thionyl chloride (SOCl₂) or Phosgene (COCl₂)
- N,N-dimethylformamide (DMF) (catalytic amount)
- Toluene (optional, as solvent)

Procedure using Phosgene (as per patent data):[7]



- Suspend adipic acid (2.0 mol) in toluene (292.3 g).
- Add DMF (4.39 g, 0.06 mol) as a catalyst.
- Heat the mixture to 50-55 °C.
- Inject phosgene gas at a rate of 45 g/hr for approximately 10 hours (total 4.4 mol).
- After the reaction, purge the mixture with nitrogen gas for 2 hours at the same temperature to remove dissolved phosgene and HCI.
- Add a small additional amount of adipic acid (5.26 g, 0.036 mol) and stir for 1 hour to consume any remaining Vilsmeier reagent.
- Purge again with nitrogen to remove HCl.
- The resulting solution contains adipoyl chloride. Toluene can be removed by distillation under reduced pressure.

Quantitative Data:[7]

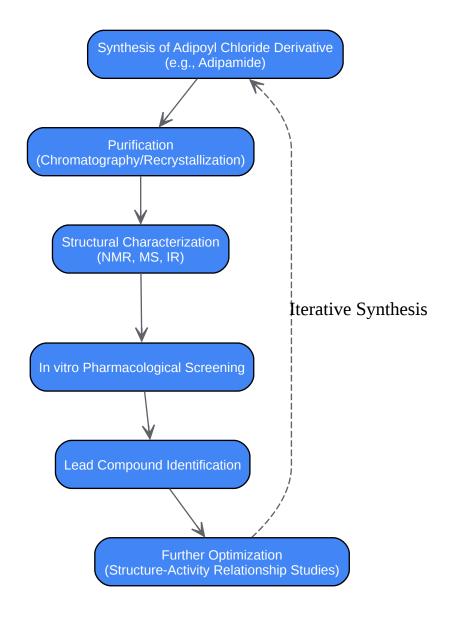
Starting Material	Chlorinating Agent	Product	Reaction Yield (%)	Purity of Crude Product (%)
Adipic Acid	Phosgene	Adipoyl Chloride	98.2	97.1

Safety Note: Thionyl chloride and phosgene are highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Logical Workflow for Pharmaceutical Application

The following diagram illustrates a typical workflow for utilizing **adipoyl chloride** in a drug discovery context, from initial synthesis to biological evaluation.





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Workflow for synthesis and evaluation of adipoyl chloride derivatives.

Conclusion

Adipoyl chloride is a reactive and versatile chemical intermediate with significant potential in pharmaceutical synthesis, particularly in the creation of novel diamide compounds for pharmacological testing and in the development of drug delivery systems. Its bifunctional nature allows for the straightforward synthesis of symmetrical molecules and polymers. The provided protocols offer a foundation for researchers to explore the applications of adipoyl chloride in their drug discovery and development endeavors. Careful handling and adherence to safety protocols are paramount when working with this reactive compound.



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